molecular formula C12H11FN2O3S B1305806 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid CAS No. 5931-69-1

2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid

Cat. No. B1305806
CAS RN: 5931-69-1
M. Wt: 282.29 g/mol
InChI Key: TZEVEERZPLQFTQ-UHFFFAOYSA-N
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Description

The compound "2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid" is a chemically synthesized molecule that may have potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, structures, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors such as aniline derivatives. For instance, the synthesis of 6-fluoro/nitro-4-oxo-7-(sub)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids involved a nine-step synthesis starting from 3,4-difluoro aniline and 3-fluoro-4-nitro aniline . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid was achieved through substitution and hydrolysis steps . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

X-ray crystallography is a common technique used to confirm the structures of synthesized compounds. For example, the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative provided detailed information about the molecular geometry and confirmed the planarity of the imidazo-thiadiazole entity . This technique could be employed to analyze the molecular structure of "2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid".

Chemical Reactions Analysis

The reactivity of similar compounds can shed light on the potential reactions of the compound . For instance, the reaction of aroylacrylic acid with thiol compounds to form stable fluorescent adducts indicates that the compound may also react with nucleophiles. Additionally, the condensation reactions described in the synthesis of thiazolo[3,4-a]quinoxalines suggest that the compound may undergo similar condensation reactions with appropriate reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be indicative of the properties of "2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid". For example, the stability of fluorescent derivatives in acidic and basic solutions , and the ability of certain compounds to form supramolecular structures through hydrogen bonding and π-π stacking interactions , provide insights into the potential stability and intermolecular interactions of the compound. The antimycobacterial activities of related compounds also suggest possible biological activities that could be explored for the compound of interest.

properties

IUPAC Name

2-(4-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S/c1-15-10(16)6-9(11(17)18)19-12(15)14-8-4-2-7(13)3-5-8/h2-5,9H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEVEERZPLQFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386962
Record name 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid

CAS RN

5931-69-1
Record name 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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